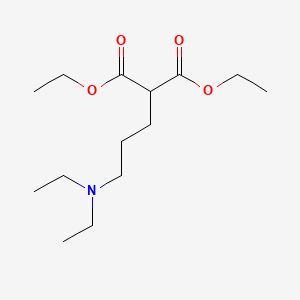

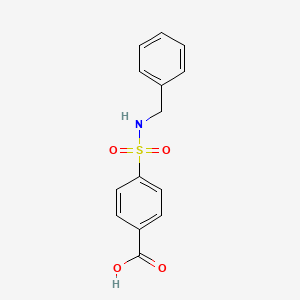

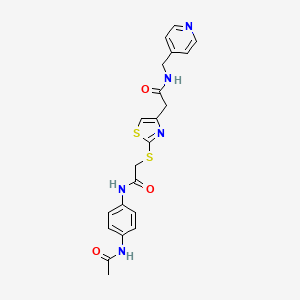

![molecular formula C19H20N2O2 B2797125 [4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone CAS No. 2418671-25-5](/img/structure/B2797125.png)

[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of aziridine derivatives, such as “[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone”, involves reactions of N-tosyl imines with in situ generated iodomethyllithium . The reaction of a chiral aldimine derived from phenylalaninal proceeded with high diastereoselectivity . Aldimines (generated in situ from aldehydes and amines) react readily with ethyl diazoacetate in the presence of 2 mol% of Bi (OTf) 3 in [bmim]PF 6 to produce the corresponding aryl aziridine carboxylates in high yields with excellent cis-diastereoselectivity .Molecular Structure Analysis

The molecular structure of “[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone” is characterized by an aziridine ring, which is a three-membered ring containing two carbon atoms and one nitrogen atom . The aziridine ring is attached to a phenyl ring via a methoxy group . The phenyl ring is further connected to a pyridin-3-ylmethanone group.Chemical Reactions Analysis

Aziridine derivatives are known for their high reactivity towards nucleophiles due to the high strain energy of the aziridine ring . This reaction mainly proceeds with ring opening and generation of alkylated products . Aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins under physiological pH .Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone” include a molecular weight of 329.444 and a molecular formula of C19H27N3O2. Further properties such as melting point, boiling point, solubility, and stability are not available in the current literature.Mechanism of Action

The mechanism of action of aziridine derivatives, such as “[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone”, is speculated to be associated with the inhibition of extracellular cysteine-containing proteins of cancer cells . These compounds have been tested as potential protein disulfide isomerase (PDI) inhibitors .

Future Directions

The future directions for the research on “[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone” could involve further exploration of its potential as a PDI inhibitor . Additionally, more research could be conducted to understand its reactivity towards different nucleophiles and its potential applications in medicinal chemistry.

properties

IUPAC Name |

[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-19(16-2-1-9-20-10-16)15-5-7-18(8-6-15)23-13-17-12-21(17)11-14-3-4-14/h1-2,5-10,14,17H,3-4,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSMQBHCQWQHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC2COC3=CC=C(C=C3)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}benzoyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

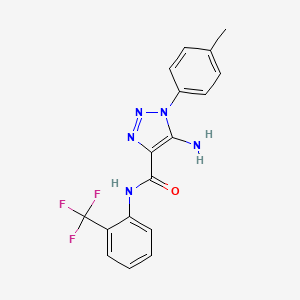

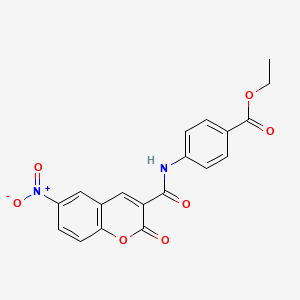

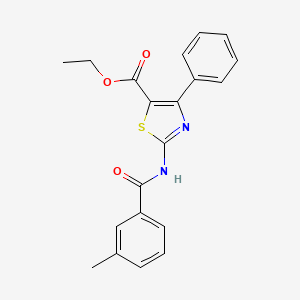

![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

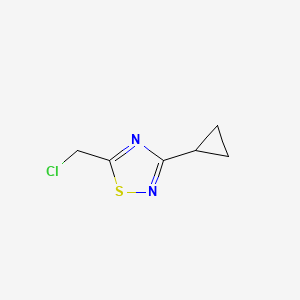

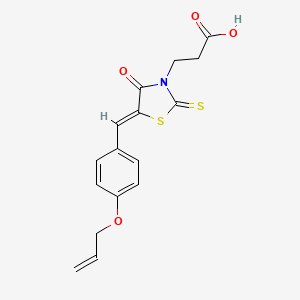

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)

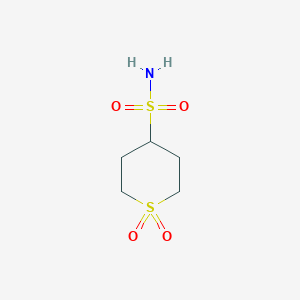

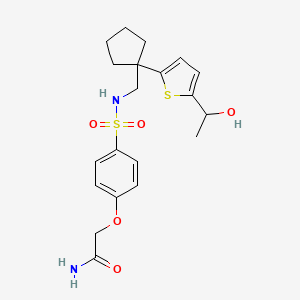

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)